molecular formula C9H9BrClNO3 B14510580 Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate CAS No. 62805-17-8

Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate

Cat. No.: B14510580
CAS No.: 62805-17-8
M. Wt: 294.53 g/mol
InChI Key: HYPAAQMIASXQDP-UHFFFAOYSA-N
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Description

Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate is an organic compound with the molecular formula C9H9BrClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate typically involves the reaction of 6-bromo-2-chloropyridin-3-ol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
  • 6-Bromo-2-chloropyridin-3-ol
  • 3-Bromo-2-chloropyridine

Uniqueness

Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of both bromine and chlorine atoms on the pyridine ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

62805-17-8

Molecular Formula

C9H9BrClNO3

Molecular Weight

294.53 g/mol

IUPAC Name

methyl 2-(6-bromo-2-chloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C9H9BrClNO3/c1-5(9(13)14-2)15-6-3-4-7(10)12-8(6)11/h3-5H,1-2H3

InChI Key

HYPAAQMIASXQDP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

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